1,1-Difluoroethane (CAS 75-37-6), commonly designated as HFC-152a, is a moderately flammable (A2) hydrofluorocarbon utilized extensively as a high-efficiency refrigerant, aerosol propellant, and polymer blowing agent. It is characterized by its low Global Warming Potential (GWP) of 124, zero Ozone Depletion Potential (ODP), and critical exemption from Volatile Organic Compound (VOC) regulations in the United States. In industrial procurement, HFC-152a serves as a vital transitional and long-term substitute for legacy high-GWP gases like HFC-134a and CFC-12. Its thermodynamic profile includes a low boiling point (-25°C), low liquid viscosity, and high latent heat of vaporization, which collectively drive high energy efficiency in thermal management systems. Furthermore, its chemical stability and favorable solubility parameters make it highly processable in polymer extrusion and technical aerosol formulations [1].
Substituting 1,1-Difluoroethane with closely related fluorocarbons or hydrocarbons introduces severe regulatory and performance trade-offs. Legacy substitutes like HFC-134a provide non-flammability but carry a GWP of 1,430, triggering aggressive phase-downs under the AIM Act and EU F-gas regulations, which introduces supply chain volatility and compliance risks. Conversely, substituting with Dimethyl Ether (DME) or hydrocarbon blends (propane/butane) introduces high VOC emissions, violating air quality standards in regulated regions, alongside extreme flammability risks. Next-generation hydrofluoroolefins (HFOs) such as HFO-1234ze offer ultra-low GWP but suffer from a ~33% reduction in mechanical spray force in aerosol applications and exhibit lower solubility in polymer matrices during foam blowing. Therefore, HFC-152a cannot be generically replaced without compromising either environmental compliance, mechanical performance, or manufacturing processability [1].
HFC-152a provides a drastic reduction in greenhouse gas impact compared to standard hydrofluorocarbons, ensuring long-term viability under tightening environmental regulations. While the industry standard HFC-134a has a GWP of 1,430, HFC-152a has a GWP of 124, representing a ~91% reduction. Furthermore, unlike hydrocarbon alternatives such as DME, HFC-152a is VOC-exempt, preventing smog-contribution penalties [1].
| Evidence Dimension | Global Warming Potential (GWP) and VOC Status |
| Target Compound Data | GWP = 124 (VOC-exempt) |
| Comparator Or Baseline | HFC-134a (GWP = 1,430) and DME (High VOC) |
| Quantified Difference | 91% lower GWP than HFC-134a; eliminates VOC emissions compared to DME. |
| Conditions | Standard atmospheric lifespan and EPA SNAP / AIM Act regulatory criteria. |
Procurement of HFC-152a shields manufacturers from regulatory phase-downs and VOC-related geographic sales restrictions.
In vapor-compression refrigeration cycles, HFC-152a demonstrates higher thermodynamic efficiency than legacy A1 refrigerants. Experimental energy analyses show that HFC-152a yields a higher Coefficient of Performance (COP) and equivalent or greater volumetric cooling capacity compared to HFC-134a. Additionally, the liquid viscosity of HFC-152a is lower than that of HFC-134a, which reduces frictional pressure drops and lowers compressor energy consumption [1].
| Evidence Dimension | Coefficient of Performance (COP) and Viscosity |
| Target Compound Data | Higher COP and lower liquid viscosity |
| Comparator Or Baseline | HFC-134a (Lower COP, higher viscosity) |
| Quantified Difference | Measurable improvement in COP and reduced compressor energy draw. |
| Conditions | Compressor models operating between -30°C and 60°C. |
Allows engineers to design more energy-efficient cooling systems that require less electrical power to achieve the same thermal transfer.
For technical aerosols and gas dusters, mechanical clearing force is a primary performance metric. While ultra-low GWP HFOs have been introduced to replace HFC-134a, they suffer from significant pressure drops. HFC-152a generates only ~10% less spray force than the high-pressure benchmark HFC-134a, whereas HFO-1234ze experiences a ~33% reduction in spray force. This allows HFC-152a to maintain the mechanical efficacy required for industrial cleaning while meeting low-GWP targets [1].
| Evidence Dimension | Mechanical spray force potential |
| Target Compound Data | ~10% reduction vs HFC-134a |
| Comparator Or Baseline | HFO-1234ze (~33% reduction vs HFC-134a) |
| Quantified Difference | HFC-152a delivers significantly higher mechanical force than HFO-1234ze. |
| Conditions | Standard aerosol valving and packaging at ambient temperature. |
Ensures technical dusters and industrial cleaning sprays maintain the necessary physical force to remove particulates without violating GWP limits.
In the production of extruded polystyrene (PS) and polyethylene terephthalate (PET) foams, the blowing agent must exhibit high solubility in the polymer melt to prevent premature blow-out and ensure a uniform closed-cell structure. High-pressure solubility studies utilizing the Flory-Huggins equation demonstrate that HFC-152a has significantly higher solubility in PET than HFC-134a and HFC-125. This superior solubility results in better plasticization of the melt and yields foams with K-factors (thermal insulation values) comparable to legacy CFC-11 [1].
| Evidence Dimension | Polymer solubility parameter |
| Target Compound Data | Highest solubility among tested fluorocarbons in PET/PS |
| Comparator Or Baseline | HFC-134a and HFC-125 (Lower solubility) |
| Quantified Difference | HFC-152a ranks higher in solubility than HFC-134a, preventing gas escape during extrusion. |
| Conditions | Closed pressure vessels at 50–200°C and pressures up to 14 MPa. |
High solubility directly translates to lower defect rates in foam manufacturing and higher thermal insulation performance in the final building material.
HFC-152a is the primary choice for manufacturing consumer and industrial gas dusters, contact cleaners, and freeze sprays where high mechanical spray force is required, but Dimethyl Ether (DME) cannot be used due to strict VOC regulations and extreme flammability concerns[1].
Used as a core component in low-GWP near-azeotropic refrigerant mixtures (e.g., blended with HFO-1234yf) to improve the Coefficient of Performance (COP) and lower the viscosity in stationary air conditioning and refrigeration systems, mitigating the efficiency losses associated with pure HFOs [2].
Selected as a blowing agent for rigid closed-cell polyurethane, polystyrene, and PET foams due to its high polymer solubility, ensuring excellent cellular structure and low thermal conductivity (K-factor) for building insulation without the high GWP penalty of HFC-134a [3].
Flammable;Compressed Gas